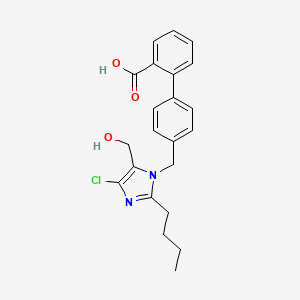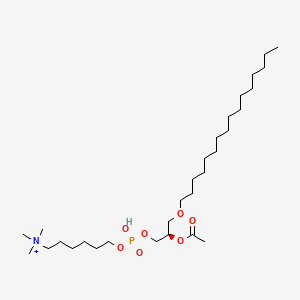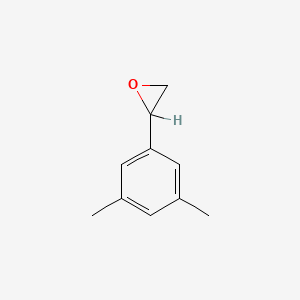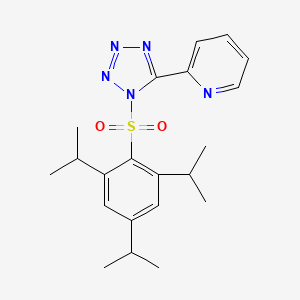
1-Nitrocyclohexen
Übersicht
Beschreibung
1-Nitrocyclohexene is a C-nitro compound that is cyclohexene substituted at position 1 by a nitro group . It is also a carbocyclic compound .
Synthesis Analysis
A modification of 1-nitrocyclohexene synthesis is proposed; its reaction with phenylhydrazine and benzoic acid hydrazide is shown to afford monoadducts . With hydrazine hydrate, bisaduct is formed . The interaction of 1-nitrocyclohexene with alicyclic amines can proceed via nucleophilic addition at the carbon-carbon double bond (morpholine, piperazine) to form aza-Michael products or as deprotonation (piperidine, azepane) to give ammonium salts .
Molecular Structure Analysis
The molecular formula of 1-Nitrocyclohexene is C6H9NO2 . The structure of the enzyme complex with 1-nitrocyclohexene was determined by X-ray crystallography, revealing two substrate-binding modes, with only one compatible with hydride transfer .
Chemical Reactions Analysis
The interaction of 1-nitrocyclohexene with alicyclic amines can proceed via nucleophilic addition at the carbon-carbon double bond (morpholine, piperazine) to form aza-Michael products or as deprotonation (piperidine, azepane) to give ammonium salts .
Physical And Chemical Properties Analysis
The molecular weight of 1-Nitrocyclohexene is 127.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Nitrocyclohexen dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Reaktivität ermöglicht die Herstellung verschiedener heterozyklischer Verbindungen, die für die Entwicklung von Pharmazeutika und Agrochemikalien von entscheidender Bedeutung sind {svg_1}. Die Fähigkeit der Verbindung, Reaktionen wie die Michael-Addition und Cycloadditionen einzugehen, macht sie wertvoll für die Herstellung komplexer molekularer Architekturen.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird this compound im chemoselektiven Hydrierungsprozess zur Herstellung substituierter Aniline verwendet {svg_2}. Diese Aniline sind wichtige Vorstufen für pharmazeutische Wirkstoffe (APIs) und sind essentiell für die Synthese einer breiten Palette von Arzneimitteln.
Materialwissenschaften
This compound spielt eine Rolle in den Materialwissenschaften, insbesondere bei der Entwicklung von Nanomaterialien. Es wurde bei der Herstellung von Goldnanopartikeln verwendet, die auf Titandioxid (TiO2) oder Eisen(III)-oxid (Fe2O3) getragen werden, die Anwendungen in der Katalyse und Sensortechnologie haben {svg_3}.
Chemieingenieurwesen
Im Chemieingenieurwesen ist this compound an der Prozessoptimierung und der Entwicklung neuer Reaktionswege beteiligt. Seine Eigenschaften werden untersucht, um die Effizienz von Reaktionen zu verbessern und die Umweltbelastung chemischer Prozesse zu minimieren {svg_4}.
Biochemie
In der Biochemie kann this compound zur Untersuchung von Reaktionsmechanismen und EnzymKatalyse verwendet werden. Es kann als Modellverbindung dienen, um das Verhalten komplexerer biologischer Systeme zu verstehen {svg_5}.
Industrielle Anwendungen
Industriell ist this compound ein Baustein für verschiedene Chemikalien. Seine Derivate werden bei der Herstellung von Farbstoffen, Harzen und anderen Polymeren verwendet, die für ihre Anwendungen bestimmte strukturelle Merkmale erfordern {svg_6}.
Analytische Chemie
Schließlich wird this compound in der analytischen Chemie zur Methodenentwicklung und Kalibrierung von Instrumenten verwendet. Seine klar definierten Eigenschaften machen es geeignet als Standard für verschiedene analytische Techniken {svg_7}.
Wirkmechanismus
Mode of Action
The mode of action of 1-Nitrocyclohexene is primarily chemical rather than biological. It has been reported to undergo chemoselective hydrogenation, a chemical reaction where a nitro group is reduced to an amine . This reaction is catalyzed by gold nanoparticles supported on TiO2 or Fe2O3 .
Biochemical Pathways
As a chemical reagent, 1-Nitrocyclohexene is involved in chemical reactions rather than biochemical pathways. Its interaction with alicyclic amines can proceed via nucleophilic addition at the carbon-carbon double bond to form aza-Michael products or as deprotonation to give ammonium salts .
Result of Action
The primary result of 1-Nitrocyclohexene’s action is the formation of new chemical compounds. For example, it has been used in the preparation of substituted anilines via chemoselective hydrogenation .
Safety and Hazards
1-Nitrocyclohexene is a combustible liquid and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Catalytic hydrogenation of nitrocyclohexane could be an alternative source of various useful chemicals: cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine and dicyclohexylamine . Each one of these compounds found application in the modern chemical industry and has been produced on a large scale .
Biochemische Analyse
Biochemical Properties
1-Nitrocyclohexene plays a significant role in various biochemical reactions. It is known to interact with enzymes such as cytochrome P450, which catalyzes its metabolism through epoxidation and hydroxylation pathways . These interactions are crucial for the compound’s biotransformation and subsequent biological effects. Additionally, 1-Nitrocyclohexene can undergo chemoselective hydrogenation, a reaction catalyzed by gold nanoparticles supported on titanium dioxide or iron oxide . This reaction is essential for the preparation of substituted anilines, highlighting the compound’s versatility in biochemical applications.
Molecular Mechanism
The molecular mechanism of 1-Nitrocyclohexene involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can bind to cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can either inhibit or activate downstream metabolic pathways . These interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Nitrocyclohexene can vary over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Studies have shown that 1-Nitrocyclohexene can have long-term effects on cellular function, including alterations in enzyme activity and gene expression, which may persist even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of 1-Nitrocyclohexene in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and metabolic pathways. At higher doses, 1-Nitrocyclohexene can induce toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
1-Nitrocyclohexene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways include epoxidation and hydroxylation, which lead to the formation of various metabolites. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Nitrocyclohexene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 1-Nitrocyclohexene within tissues is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
1-Nitrocyclohexene exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is known to localize to the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes. Additionally, post-translational modifications and targeting signals play a role in directing 1-Nitrocyclohexene to specific subcellular compartments, thereby influencing its biochemical effects .
Eigenschaften
IUPAC Name |
1-nitrocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBRXNRKYAWTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180294 | |
| Record name | 1-Nitrocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2562-37-0 | |
| Record name | 1-Nitrocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2562-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitrocyclohex-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitrocyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitrocyclohex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NITROCYCLOHEX-1-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6PSH8C6BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



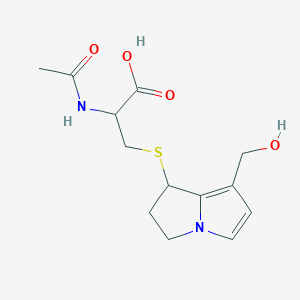
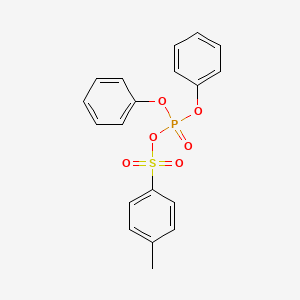
![[(2R,3S,4R,5R)-5-[6-amino-2-(4-bromo-2,3-dioxobutyl)sulfanylpurin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1209826.png)

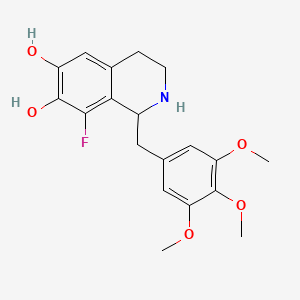
![7-[(1R,2R,3R)-2-[(3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B1209830.png)
![6-(Diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B1209831.png)


